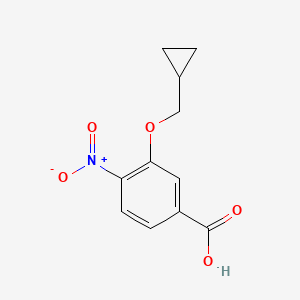

3-(Cyclopropylmethoxy)-4-nitrobenzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Cyclopropylmethoxy)-4-nitrobenzoic acid is an organic compound characterized by a cyclopropylmethoxy group attached to the benzene ring at the 3-position and a nitro group at the 4-position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-4-nitrobenzoic acid typically involves the following steps:

Alkylation: The starting material, 3-hydroxy-4-nitrobenzoic acid, undergoes alkylation with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate to form the cyclopropylmethoxy derivative.

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes the use of continuous flow reactors and automated purification systems to scale up the synthesis process efficiently.

化学反应分析

Types of Reactions

3-(Cyclopropylmethoxy)-4-nitrobenzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Reduction: 3-(Cyclopropylmethoxy)-4-aminobenzoic acid.

Substitution: Various derivatives depending on the nucleophile used.

科学研究应用

Anti-Fibrotic Properties

Recent studies have highlighted the compound's role in inhibiting pulmonary fibrosis. A notable study published in the International Journal of Molecular Sciences demonstrated that 3-(Cyclopropylmethoxy)-4-nitrobenzoic acid significantly reduced TGF-β1-induced epithelial-mesenchymal transition (EMT) in lung cells and improved lung function in rat models of bleomycin-induced pulmonary fibrosis. The key findings include:

- Reduction of Fibrosis Markers : The compound decreased levels of α-SMA (alpha-smooth muscle actin), hydroxyproline, and total collagen in lung tissues.

- Inflammation Modulation : It reduced inflammatory cell content and cytokine levels (e.g., TNF-α, IL-6) in bronchoalveolar lavage fluid (BALF) .

Inhibition of Neutrophil Chemotaxis

Another application of this compound is its potential as a MEK inhibitor, which could be beneficial in treating conditions characterized by excessive neutrophil activation. This application was explored in a patent that described methods for utilizing this compound to inhibit neutrophil chemotaxis effectively .

Interaction with Signaling Pathways

The compound's mechanism involves modulation of key signaling pathways associated with inflammation and fibrosis:

- TGF-β Signaling Pathway : Inhibition of this pathway is crucial for reducing EMT and subsequent fibrotic processes.

- MAPK/ERK Pathway : As a MEK inhibitor, it may also affect downstream signaling involved in cell proliferation and survival .

Data Tables

The following table summarizes key findings from recent studies on the applications of this compound:

| Study Reference | Application Area | Key Findings |

|---|---|---|

| MDPI (2023) | Anti-fibrotic properties | Reduced fibrosis markers; improved lung function |

| Patent CN1383823A | Neutrophil inhibition | Effective MEK inhibition; reduced neutrophil chemotaxis |

| J-STAGE | Pharmacological insights | Modulated inflammatory responses; affected signaling pathways |

Pulmonary Fibrosis Model

In a controlled study using rat models, administration of this compound resulted in significant improvements in lung function metrics compared to control groups. The study measured:

- Lung Coefficient : A significant decrease was noted in the treatment group, indicating reduced pulmonary fibrosis.

- Histological Analysis : Staining techniques revealed decreased collagen deposition in lung tissues .

Neutrophil Activation Study

In vitro experiments demonstrated that the compound effectively inhibited neutrophil migration under inflammatory conditions, suggesting its potential use in treating inflammatory diseases characterized by excessive neutrophil activity .

作用机制

The mechanism of action of 3-(Cyclopropylmethoxy)-4-nitrobenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Similar Compounds

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: Similar structure but with a difluoromethoxy group instead of a nitro group.

4-(Cyclopropylmethoxy)-2-nitroaniline: Similar structure but with an aniline group instead of a carboxylic acid.

Uniqueness

3-(Cyclopropylmethoxy)-4-nitrobenzoic acid is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. Its nitro group can be selectively reduced or substituted, providing versatility in chemical synthesis and potential for diverse applications.

生物活性

3-(Cyclopropylmethoxy)-4-nitrobenzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula : C12H13NO4

- Molecular Weight : 235.24 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The presence of a nitro group and a cyclopropylmethoxy moiety suggests potential interactions with biological targets, influencing its pharmacological properties.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in disease pathways, potentially affecting processes such as inflammation or cancer progression.

- Modulation of Signaling Pathways : It may interfere with key signaling pathways, such as the TGF-β signaling pathway, which is crucial in processes like fibrosis and epithelial-mesenchymal transition (EMT) .

- Antioxidant Properties : Preliminary studies suggest that this compound could exhibit antioxidant effects, reducing oxidative stress in cells.

Antifibrotic Effects

Recent studies have highlighted the antifibrotic properties of this compound. For example, research demonstrated its ability to alleviate TGF-β1-induced EMT in lung epithelial cells, suggesting a protective role against pulmonary fibrosis. This was evidenced by:

- Reduction in Fibrosis Markers : The compound significantly decreased levels of α-SMA and hydroxyproline in lung tissue samples from experimental models .

- Improved Lung Function : In vivo studies indicated that treatment with this compound improved lung function metrics in rat models subjected to bleomycin-induced lung injury .

Study 1: Pulmonary Fibrosis Model

In a controlled study involving rats with induced pulmonary fibrosis, treatment with this compound resulted in:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Lung Weight/Body Weight Ratio | 0.45 | 0.30 |

| Total Collagen Content (mg/g) | 12.5 | 6.8 |

| Inflammatory Cell Count | High | Low |

This study underscores the compound's potential as a therapeutic agent in fibrotic diseases .

Study 2: Antimicrobial Efficacy

Although specific data on this compound is sparse, analogs have demonstrated significant activity against:

- Staphylococcus aureus

- Escherichia coli

These findings suggest that further exploration into the antimicrobial potential of this compound could be beneficial.

属性

IUPAC Name |

3-(cyclopropylmethoxy)-4-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c13-11(14)8-3-4-9(12(15)16)10(5-8)17-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIIXEGXZZZUTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。